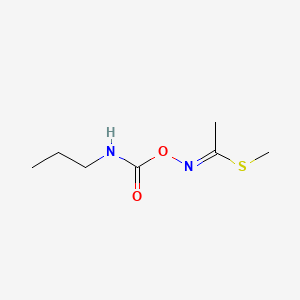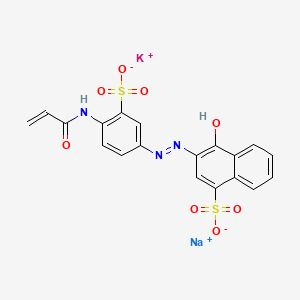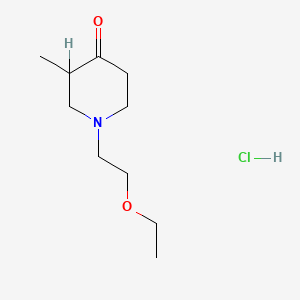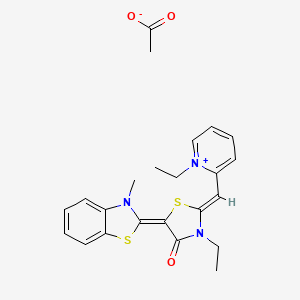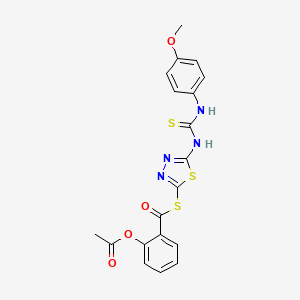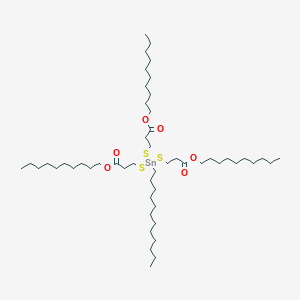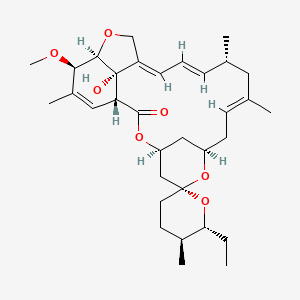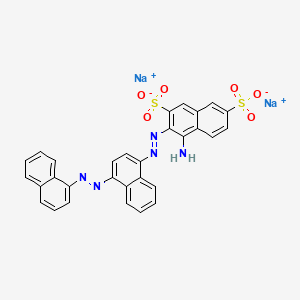
(Z)-2-hexyldec-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-hexyldec-2-enal is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration (cis-configuration) between the second and third carbon atoms of the dec-2-enal chain. This compound is known for its distinctive odor and is often used in the fragrance industry. It is also found in various natural sources, including certain plants and essential oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-hexyldec-2-enal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of alkenes, followed by hydrogenation. This process involves the addition of a formyl group to the alkene, followed by reduction to form the aldehyde. The reaction is typically catalyzed by transition metal complexes such as rhodium or cobalt, and the conditions include high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-hexyldec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic addition reactions can be carried out using halogens or hydrogen halides.
Major Products Formed
Oxidation: Hexyldecanoic acid.
Reduction: Hexyldecanol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
(Z)-2-hexyldec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a bioactive compound.
Medicine: Research is ongoing into its potential therapeutic effects, including its antimicrobial and anti-inflammatory properties.
Industry: It is used in the fragrance industry for its pleasant odor and in the formulation of perfumes and scented products.
Mécanisme D'action
The mechanism of action of (Z)-2-hexyldec-2-enal involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes and proteins, leading to changes in cell signaling pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-hexyldec-2-enal: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Hexylcinnamaldehyde: A structurally similar compound used in fragrances.
Decanal: A saturated aldehyde with a similar carbon chain length.
Uniqueness
(Z)-2-hexyldec-2-enal is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration affects its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
61960-01-8 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
(Z)-2-hexyldec-2-enal |
InChI |
InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14- |
Clé InChI |
RSBRHLFCWKXUSQ-PEZBUJJGSA-N |
SMILES isomérique |
CCCCCCC/C=C(/CCCCCC)\C=O |
SMILES canonique |
CCCCCCCC=C(CCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


